molecular formula C8H5N3 B13920068 Pyrazolo[1,5-a]pyridine-6-carbonitrile

Pyrazolo[1,5-a]pyridine-6-carbonitrile

Cat. No.: B13920068
M. Wt: 143.15 g/mol
InChI Key: DSAYAJBZSWROTF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-6-carbonitrile (CAS 1427374-43-3) is a nitrogen-rich heterocyclic compound with the molecular formula C8H5N3 and a molecular weight of 143.15 g/mol . It features a fused bicyclic scaffold that integrates a pyrazole ring condensed with a pyridine ring, and is functionalized with a nitrile group that serves as a versatile handle for further synthetic modification. This structure makes it a privileged chemical intermediate in medicinal chemistry, particularly for constructing more complex molecules aimed at biological target modulation. Compounds based on the pyrazolo[1,5-a]pyridine scaffold have demonstrated significant potential in therapeutic research. For instance, derivatives of this core structure have been investigated as potent anti-tubercular agents in patented research . Furthermore, closely related structural classes, such as pyrazolo[1,5-a]pyrimidines, are well-established in drug discovery for their wide range of bioactivities, including serving as protein kinase inhibitors for cancer research, COX-2 inhibitors for anti-inflammatory studies, and fragments in various other pharmacological applications . As such, this compound is a high-value building block for researchers developing novel small-molecule probes and candidates in areas like oncology, infectious disease, and inflammation. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridine-6-carbonitrile

InChI

InChI=1S/C8H5N3/c9-5-7-1-2-8-3-4-10-11(8)6-7/h1-4,6H

InChI Key

DSAYAJBZSWROTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CC=N2)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for Pyrazolo 1,5 a Pyridine 6 Carbonitrile and Its Analogs

Cyclization Strategies for the Construction of the Pyrazolo[1,5-a]pyridine (B1195680) Core

The construction of the fused pyrazolo[1,5-a]pyridine ring system is central to the synthesis of its derivatives. Various cyclization strategies have been developed, primarily involving the reaction of N-aminopyridines with suitable biselectrophilic partners. These methods offer a versatile approach to creating the core structure with a range of substituents.

Reactions Involving N-Aminopyridines and 1,3-Biselectrophilic Reagents

A prevalent and effective method for synthesizing the pyrazolo[1,5-a]pyridine core involves the reaction of N-aminopyridines, or their corresponding N-iminopyridinium ylides, with 1,3-biselectrophilic reagents. acs.org This approach allows for the formation of the pyrazole (B372694) ring fused to the pyridine (B92270) ring in a single synthetic operation.

The cyclocondensation of N-aminopyridines with β-dicarbonyl compounds represents a robust method for the synthesis of pyrazolo[1,5-a]pyridines. nih.govrsc.org This reaction typically proceeds under acidic conditions, where the N-aminopyridine reacts with the two electrophilic centers of the β-dicarbonyl compound to form the fused heterocyclic system. nih.gov

For instance, the reaction of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile with ethyl acetoacetate (B1235776) in the presence of acetic acid and molecular oxygen as a green oxidant yields 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. acs.orgnih.gov The reaction is proposed to proceed through a cross-dehydrogenative coupling mechanism. acs.orgnih.gov The efficiency of this reaction is influenced by the amount of acetic acid and the oxygen atmosphere. nih.gov

Table 1: Synthesis of Pyrazolo[1,5-a]pyridine 4a via Cyclocondensation nih.gov

Entry Acetic Acid (equiv) Atmosphere Yield (%)
1 2 Air 34
2 4 Air 52
3 6 Air 70
4 6 O₂ 94

Reaction conditions: N-amino-2-imino-pyridine 1a (3 mmol), ethyl acetoacetate (2a) (3 mmol), in ethanol (B145695) (10 mL), at 130 °C for 18 h.

This methodology has been successfully applied to a variety of substituted N-aminopyridines and β-dicarbonyl compounds, providing access to a diverse range of pyrazolo[1,5-a]pyridine derivatives. acs.org

Enaminones serve as versatile 1,3-biselectrophilic reagents in the synthesis of pyrazolo[1,5-a]pyridines. acs.orgnih.gov Their reaction with N-aminopyridines provides a direct route to the fused heterocyclic core. acs.orgnih.gov A TEMPO-mediated [3+2] annulation-aromatization protocol has been developed for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds, including enaminones. nih.gov This method offers good to excellent yields and high regioselectivity. nih.gov

In this process, TEMPO is believed to act as both a Lewis acid to activate the α,β-unsaturated compound and as an oxidant to facilitate the final aromatization step. nih.gov This strategy has been successfully applied to the synthesis of various multisubstituted pyrazolo[1,5-a]pyridines. nih.gov

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings and is widely employed in the synthesis of the pyrazolo[1,5-a]pyridine core. nih.govorganic-chemistry.orgmdpi.com This reaction typically involves the in situ generation of an N-iminopyridinium ylide from an N-aminopyridine, which then acts as a 1,3-dipole and reacts with a dipolarophile, such as an alkyne or an alkene. mdpi.comorganic-chemistry.org

A metal-free, room-temperature method has been developed for the synthesis of functionalized pyrazolo[1,5-a]pyridines via the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. organic-chemistry.orgorganic-chemistry.org This reaction is carried out in N-methylpyrrolidone (NMP) under an oxygen atmosphere. organic-chemistry.org The use of an oxidant, such as PIDA (phenyliodine diacetate), can also mediate the regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org

Furthermore, a one-step synthesis of cyanated pyrazolo[1,5-a]pyridines has been achieved through the direct [3+2]-cycloaddition of N-aminopyridinium ylides and ynals. rsc.org In this transformation, the N-aminopyridinium ylide serves as both a 1,3-dipole and a nitrogen source for the cyano group. rsc.org

Multi-Component Reactions (MCRs) for Pyrazolo[1,5-a]pyridine-6-carbonitrile Derivatives

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules in a single step from three or more starting materials, minimizing waste and simplifying purification processes. acs.orgmdpi.com

A domino three-component condensation-oxidation protocol has been developed for the synthesis of pyrazolo[1,5-a]pyridine derivatives. mdpi.com This approach involves the reaction of an N-aminopyridine, a 1,3-dicarbonyl compound, and an oxidant in a one-pot process. This strategy has been shown to be effective for the synthesis of various substituted pyrazolo[1,5-a]pyridines. acs.org

Table 2: List of Chemical Compounds

Compound Name
This compound
N-Aminopyridine
1,3-Biselectrophilic Reagent
β-Dicarbonyl Compound
Enaminone
Alkyne
Alkene
1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile
Ethyl acetoacetate
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
TEMPO
N-Iminopyridinium ylide
Ynal
Phenyliodine diacetate (PIDA)
Strategies Employing Malononitrile (B47326) and Related Nitriles

The use of malononitrile and other related β-ketonitriles represents a significant strategy for constructing the pyrazolo[1,5-a]pyridine skeleton, often leading directly to derivatives bearing a cyano group. These methods typically involve condensation and cyclization reactions where the nitrile-containing substrate provides the necessary atoms to form the pyridine ring fused to a pyrazole precursor.

One prominent approach involves the reaction of 5-aminopyrazole derivatives with benzylidene malononitrile. nih.gov This reaction proceeds through a cyclization process to form the pyrazolo[1,5-a]pyrimidine (B1248293) core, a closely related analog to the pyridine system. nih.gov Similarly, β-ketonitriles can be reacted with 1H-pyrazol-5-amines in an I2-catalyzed intramolecular cyclization to yield novel 2,5-disubstituted pyrazolo[1,5-a]pyrimidin-7-amine (B181362) derivatives. researchgate.net These methodologies highlight the utility of nitrile-containing building blocks in the efficient construction of fused pyrazole heterocyclic systems. researchgate.net

In a more direct synthesis of the pyrazolo[1,5-a]pyridine core, researchers have utilized N-amino-2-iminopyridines as precursors. For instance, the reaction of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile with various β-dicarbonyl compounds under acetic acid and oxygen promotion yields highly substituted pyrazolo[1,5-a]pyridines, including those with a cyano group at the 6-position. acs.orgnih.gov

A summary of representative reactions is presented below:

ReactantsReagents/ConditionsProductYield (%)Ref
1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile, Ethyl acetoacetateAcetic acid, Ethanol, Air7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester94% acs.orgnih.gov
1-Amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrile, Ethyl acetoacetateAcetic acid, Ethanol, Air7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester90% acs.org
1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile, AcetylacetoneAcetic acid, Ethanol, Air3-Acetyl-7-amino-2-methyl-5-phenylthis compound81% nih.gov

Intramolecular Cyclization and Rearrangement-Driven Approaches

Intramolecular cyclization and rearrangement reactions offer elegant and efficient pathways to the pyrazolo[1,5-a]pyridine scaffold. acs.orgnih.gov These methods often start with precursors that already contain the essential components of the final bicyclic system, which are then induced to cyclize through various means.

One established route involves the intramolecular cyclization of ethynylpyridines. nih.govacs.org This strategy relies on the formation of a bond between the pyrazole nitrogen and the pyridine ring, driven by the reactivity of the ethynyl (B1212043) group. Another powerful approach is the cyclization of transient nitrenes, which can be generated from suitable precursors and subsequently undergo intramolecular insertion to form the pyrazolo[1,5-a]pyridine ring system. acs.orgnih.gov

More recently, a novel one-step synthesis of cyanated pyrazolo[1,5-a]pyridines has been developed utilizing a direct [3+2]-cycloaddition of N-aminopyridinium ylides and ynals. rsc.org In this transformation, the N-aminopyridinium ylide functions as both a 1,3-dipole and a nitrogen source, leading to the formation of the pyrazolo[1,5-a]pyridine core with simultaneous introduction of a cyano group. rsc.org Additionally, intramolecular nitrile oxide cycloaddition (INOC) has been employed as a key step in synthesizing novel fused pyrazole systems, demonstrating the versatility of intramolecular cycloaddition strategies. mdpi.com

Catalytic and Cross-Coupling Methodologies for this compound Synthesis

Modern catalytic methods, particularly those involving transition metals like palladium, have revolutionized the synthesis of complex heterocyclic compounds. These approaches allow for the direct and selective formation of C-C and C-N bonds, providing powerful tools for the synthesis and functionalization of the pyrazolo[1,5-a]pyridine core. researchgate.netacs.orgacs.orgnih.gov

Palladium-Catalyzed Synthetic Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations crucial for the construction of pharmaceutical intermediates. nih.govacs.orgrsc.org Its application in the synthesis of this compound and its analogs includes methods for both the introduction of the nitrile group onto a pre-existing ring and the formation of the core structure itself.

The direct introduction of a nitrile group onto the pyrazolo[1,5-a]pyridine scaffold can be achieved through palladium-catalyzed cyanation reactions. These methods typically involve the cross-coupling of a halo-substituted or triflate-substituted pyrazolo[1,5-a]pyridine with a cyanide source. The Buchwald-Hartwig amination protocol has been adapted for C-N bond formation, and analogous conditions can be applied to cyanation. acs.org

A general and mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been developed, which operates at temperatures from room temperature to 40 °C. mit.edu This method utilizes a palladium catalyst and a cyanide source like zinc cyanide and has been successfully applied in the synthesis of complex molecules. mit.edu Another innovative approach is a chelation-assisted palladium-catalyzed cascade bromination/cyanation of C-H bonds. nih.gov This one-pot procedure uses K₃[Fe(CN)₆] as a non-toxic cyanide source to install a nitrile group on substrates like 1-arylpyrazoles, providing a direct route to cyanated heterocycles. nih.gov

Substrate TypeCyanide SourceCatalyst SystemKey FeaturesRef
(Hetero)aryl Halides/TriflatesZn(CN)₂Palladium precatalystMild conditions (rt - 40 °C), broad scope mit.edu
2-Arylpyridines, 1-ArylpyrazolesK₃[Fe(CN)₆]Palladium catalystChelation-assisted C-H activation, cascade reaction nih.gov

Palladium-catalyzed C-C bond-forming reactions are instrumental in the synthesis and derivatization of pyrazolo[1,5-a]pyridines, allowing for the introduction of various substituents to create a library of analogs. nih.govrsc.org These reactions include well-known cross-coupling reactions such as Suzuki, Negishi, and direct C-H arylation. nih.govresearchgate.net

Direct C-H arylation of pyrazolo[1,5-a]pyridines with aryl iodides, catalyzed by palladium, has been shown to occur selectively at the C-3 and C-7 positions. researchgate.net By tuning the additives, either 3-arylated or 7-arylated products can be obtained in good yields. researchgate.net This methodology provides an atom-economical way to functionalize the heterocyclic core. Furthermore, palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyridines with five-membered heteroarenes like thiophenes and furans has also been reported, expanding the scope of accessible analogs. rsc.org

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and environmentally friendly strategy for C-C bond formation, as it involves the coupling of two C-H bonds, avoiding the need for pre-functionalized starting materials. acs.orgresearchgate.net

An efficient method for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridines involves an acetic acid and molecular oxygen-promoted CDC reaction. acs.orgnih.govresearchgate.net This approach couples N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. When the iminopyridine precursor contains a nitrile group, this method directly leads to the formation of 6-cyanopyrazolo[1,5-a]pyridine derivatives. acs.orgnih.gov The proposed mechanism involves a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by a dehydrative cyclization under catalyst-free conditions. researchgate.net

Palladium catalysts can also be employed in CDC reactions. An intramolecular palladium-catalyzed dehydrogenative coupling has been developed for the synthesis of fused pyrazolo[1,5-a]pyrimidines, showcasing the potential of this strategy for constructing the core heterocyclic system under mild conditions. acs.org This protocol offers a practical approach for synthesizing biologically important pyrimidines from readily available substrates with a broad substrate scope. acs.org

Transition Metal-Free Approaches and Their Scope

The development of synthetic methods that avoid transition metals is a key goal in modern organic chemistry, aiming to reduce cost, toxicity, and environmental impact. For the synthesis of this compound and its analogs, several effective metal-free strategies have been established, primarily involving cycloaddition reactions and oxidative cross-dehydrogenative couplings (CDC).

One of the most common routes involves the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles like alkenes or alkynes. acs.orgacs.org Another prominent metal-free approach is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins, which can proceed under metal-free conditions at room temperature in a solvent like N-methylpyrrolidone. organic-chemistry.org

A notable example is the cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. nih.gov This method utilizes molecular oxygen as the sole oxidant, promoted by acetic acid, offering a high degree of atom economy and efficiency. acs.orgnih.gov The reaction proceeds through the formation of an N-iminopyridinium ylide intermediate, which then undergoes a [3+2] cycloaddition. The scope of this reaction is broad, accommodating various substituted N-amino-2-iminopyridines and dicarbonyl compounds, leading to products like 3-Acetyl-7-amino-2-methyl-5-phenylthis compound in high yields. nih.gov

The table below summarizes the scope of a transition metal-free synthesis of this compound analogs via an O2-promoted cross-dehydrogenative coupling reaction. nih.gov

EntryReactant 1 (N-amino-2-iminopyridine)Reactant 2 (1,3-Dicarbonyl Compound)ProductYield (%)
11-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester85
21-amino-4-(4-chlorophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester90
31-amino-4-(4-methoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileMethyl propionylacetate7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester84
41-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileAcetylacetone3-Acetyl-7-amino-2-methyl-5-phenylthis compound81

Green Chemistry Principles and Advanced Reaction Conditions in Pyrazolo[1,5-a]pyridine Synthesis

Adherence to green chemistry principles is increasingly important for developing sustainable chemical processes. In the synthesis of pyrazolo[1,5-a]pyridines, this involves using alternative energy sources, optimizing solvent systems, and employing catalyst-free conditions where possible. nih.govnih.govnih.gov

Sonochemical Synthesis Protocols

Ultrasound irradiation has emerged as a powerful tool in green synthesis, often leading to shorter reaction times, higher yields, and milder conditions compared to conventional heating. nih.govnih.gov A highly efficient, one-pot sonochemical synthetic strategy has been developed for polysubstituted pyrazolo[1,5-a]pyridines via a catalyst-free [3+2] cycloaddition. nih.gov

This method involves the reaction of 1-amino-2(1H)-pyridine-2-imine derivatives with dipolarophiles such as dialkyl acetylenedicarboxylates or alkenes. acs.orgnih.gov The use of sonication significantly enhances the reaction rate and yield. For instance, the reaction of 1-amino-2(1H)-pyridine-2-imine derivative with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in ethanol at 85°C yielded the product in 69% under sonication, compared to 54% with conventional heating. nih.gov This approach provides high regioselectivity and avoids the formation of regioisomeric mixtures often seen with other methods. acs.org

The table below compares the yields of sonochemical synthesis versus conventional heating for a model reaction. nih.gov

EntryEnergy SourceSolventTemperature (°C)Time (h)Yield (%) of 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester
1Conventional HeatingEthanol851854
2SonicationEthanol85469
3SonicationAcetonitrile (B52724)85392
4SonicationDioxane85581
5SonicationDMF85575

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, offering dramatic reductions in reaction times from hours to minutes. chemicaljournals.com The selective absorption of microwave energy by polar molecules allows for rapid and uniform heating, which can lead to higher yields and cleaner reactions. chemicaljournals.com

MAOS has been successfully applied to the synthesis of various pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds. nih.govnih.gov For example, catalyst-free, one-pot three-component protocols under microwave irradiation can produce fused pyridine systems in good yields within minutes. nih.gov A straightforward synthesis of 3-substituted pyrazolo[1,5-a]pyrimidines involved sequential treatment of an acetonitrile derivative with DMF-dimethylacetal and then hydrazine (B178648) hydrate, with each step taking only 20 minutes at 120°C under microwave conditions. nih.gov In many cases, MAOS provides superior yields compared to conventional heating methods. nih.gov The efficiency of MAOS makes it a highly attractive method for the rapid generation of libraries of pyrazolo[1,5-a]pyridine derivatives for further study.

The table below illustrates the efficiency of MAOS for the synthesis of related pyrazolo-fused heterocycles. nih.gov

Reaction TypeReactantsConditionsTimeYield (%)
One-pot three-component synthesis of dihydro-1H-pyrazolo[3,4-b]pyridinesFormyl-quinoline derivatives, primary heterocyclic amine, cyclic 1,3-diketoneMicrowave, DMF, 150°C8 min68-82
Synthesis of pyrazolo-[3,4-b]-quinoline derivativesAryl aldehydes, dimedone, 5-amino-3-methyl-1-phenylpyrazoleMicrowave, aqueous ethanol, 50°C5 min91-98

Optimization of Solvent Systems and Additives for Reaction Efficiency and Selectivity

The choice of solvent and the use of additives can profoundly influence the outcome of a chemical reaction, affecting yield, regioselectivity, and reaction time. In the synthesis of this compound analogs, systematic screening of solvents has been shown to be crucial for optimizing reaction conditions.

In the sonochemical, catalyst-free synthesis of 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester, various solvents were tested. nih.gov While the reaction proceeded in several polar solvents like ethanol, dioxane, and DMF, acetonitrile was found to be the optimal choice, affording the product in an excellent yield of 92% in just 3 hours. nih.gov

Similarly, for the O2-promoted cross-dehydrogenative coupling, a screening effort demonstrated that the reaction between N-amino-2-imino-pyridine and ethyl acetoacetate was highly solvent-dependent. acs.org No reaction occurred in solvents like acetonitrile, methanol, dioxane, propanol, H2O, or toluene (B28343) under reflux conditions. acs.org However, switching the solvent to acetic acid under an oxygen atmosphere successfully promoted the reaction, highlighting the dual role of acetic acid as both a solvent and a promoter for the CDC reaction. acs.orgnih.gov These findings underscore the importance of optimizing solvent systems to achieve efficient and selective synthesis of the target compounds. acs.orgnih.govnih.gov

Elucidation of Reaction Mechanisms and Pathways for Pyrazolo 1,5 a Pyridine 6 Carbonitrile Formation

Mechanistic Investigations of Cycloaddition Processes

One of the most prevalent methods for constructing the pyrazolo[1,5-a]pyridine (B1195680) scaffold is through [3+2] cycloaddition reactions. This process typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrazolo[1,5-a]pyridine synthesis, N-iminopyridinium ylides serve as the 1,3-dipole, which react with electron-deficient alkenes or alkynes. nih.govresearchgate.net

The mechanism for the interaction of pyridinium (B92312) salts with alkynes, such as alkynylphosphonates, has been proposed to proceed via two potential pathways. mdpi.com First, the N-iminopyridinium ylide, formed by the deprotonation of the corresponding pyridinium salt, can react with the alkyne through a concerted [3+2] cycloaddition. This pathway involves a single transition state where the new carbon-carbon and nitrogen-nitrogen bonds are formed simultaneously.

Alternatively, a stepwise mechanism can occur, initiated by a Michael addition of the ylide to the electron-deficient alkyne. mdpi.com This nucleophilic addition forms a zwitterionic intermediate. Subsequent intramolecular cyclization, where the anionic carbon attacks the iminium nitrogen, leads to the formation of a five-membered dihydropyrazole ring. The final pyrazolo[1,5-a]pyridine is then formed through an oxidation step, which results in aromatization of the newly formed heterocyclic system. mdpi.comnih.govacs.org Investigations using sonochemical approaches for catalyst-free cycloadditions have also been employed to elucidate the proposed mechanism and regioselectivity of the products. nih.govacs.org

The reaction of arylnitrile oxides with the C3–C4 double bond of a pyrazolo[1,5-a]pyrimidine (B1248293) system has also been explored as an example of 1,3-dipolar cycloaddition, leading to the formation of isoxazolidine-fused pyrazolopyrimidines. sctunisie.org

Table 1: Proposed Mechanistic Pathways in Cycloaddition Reactions

Pathway Description Intermediates Final Step
Concerted [3+2] Cycloaddition A single-step reaction where the 1,3-dipole (N-iminopyridinium ylide) and the dipolarophile (alkyne/alkene) react through a single transition state. None (transient transition state) Aromatization/Oxidation

| Stepwise Michael Addition-Cyclization | An initial nucleophilic Michael addition of the ylide to the dipolarophile, followed by an intramolecular cyclization. | Zwitterionic intermediate | Aromatization/Oxidation |

Detailed Analysis of Multi-Component Reaction Mechanisms

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrazolo[1,5-a]pyrimidines in a single pot. nih.govdistantreader.org A common three-component strategy for the synthesis of the related pyrazolo[1,5-a]pyrimidine core involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate). nih.gov

The reaction mechanism is believed to initiate with the formation of an imine intermediate from the reaction between the aldehyde and the 3-amino-1H-pyrazole. Concurrently, the activated methylene compound can form a Knoevenagel condensation product with the aldehyde. The amino group of the pyrazole (B372694) then acts as a nucleophile, attacking the electrophilic carbon of the activated alkene (the Knoevenagel adduct). This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the final, stable aromatic pyrazolo[1,5-a]pyrimidine system. This one-pot nature allows for the rapid generation of a diverse library of substituted compounds. nih.gov

Proposed Pathways for Oxidative Dehydrogenative Coupling Reactions

A modern and efficient strategy for forming C-C and C-N bonds is through cross-dehydrogenative coupling (CDC) reactions. This method has been successfully applied to the synthesis of pyrazolo[1,5-a]pyridine derivatives from N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. nih.govresearchgate.netacs.org This approach is noted for its high atom economy and often utilizes green oxidants like molecular oxygen. researchgate.net

The proposed mechanism involves a formal acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling. nih.govresearchgate.net The reaction is initiated by the enolization of the 1,3-dicarbonyl compound, facilitated by acetic acid. The enol form then attacks the imine carbon of the N-amino-2-iminopyridine. This is followed by an oxidative step, driven by molecular oxygen, which facilitates the coupling and formation of a key intermediate. The final step is a dehydrative cyclization, where the exocyclic amino group attacks one of the carbonyl carbons of the dicarbonyl moiety, leading to the formation of the pyrazole ring and subsequent elimination of a water molecule to yield the aromatic pyrazolo[1,5-a]pyridine product. acs.org The essential role of oxygen in this process has been confirmed, as conducting the reaction under an argon atmosphere significantly diminishes the product yield. acs.org

Copper-mediated synthesis of pyrazolo[1,5-a]pyridines has also been described, involving the oxidative linkage of C-C and N-N bonds under mild conditions. rsc.org

Studies on Nucleophilic Aromatic Substitution (SNAr) in Pyrazolo[1,5-a]pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. In fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, certain positions on the pyrimidine (B1678525) ring are electrophilic and thus susceptible to nucleophilic attack. nih.gov Specifically, positions 5 and 7 are often targeted for functionalization with various nucleophiles such as aromatic amines, alkylamines, and alkoxides. nih.gov

The SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first step, a nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (e.g., a halogen). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring system, particularly onto the electronegative nitrogen atoms, which stabilizes the complex. In the second, typically rapid, step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. The rate and regioselectivity of SNAr reactions can be predicted using computational models based on descriptors like the LUMO energy of the electrophile and the molecular electrostatic potential at the substitution site. chemrxiv.org

Investigation of ANRORC-Type Rearrangement Reactions Involving Azolo[1,5-a]pyrimidine-6-carbonitriles with Nucleophiles

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a fascinating rearrangement pathway observed in certain heterocyclic systems, particularly those with electron-deficient rings. Detailed investigations have been conducted on the ANRORC-type reactions of aryl-azolo[1,5-a]pyrimidine-6-carbonitriles when treated with nucleophiles like O- and N-nucleophiles. rsc.org

The proposed mechanism for this transformation is initiated by the nucleophilic addition to an electrophilic carbon atom of the pyrimidine ring. This initial addition disrupts the aromaticity and leads to the formation of a covalent adduct. Subsequently, the pyrimidine ring undergoes cleavage (Ring Opening), generating a more flexible, open-chain intermediate. This intermediate then undergoes a conformational change that allows for a new intramolecular cyclization (Ring Closure) to occur, often leading to a thermodynamically more stable rearranged heterocyclic product. The reactivity of the starting azolopyrimidines and the proposed mechanisms have been further substantiated by Density Functional Theory (DFT) calculations. rsc.org Similar rearrangements, such as the Dimroth rearrangement, have also been studied in related triazolo[4,3-c]pyrimidine systems, which can convert to more stable triazolo[1,5-c]pyrimidine isomers under acidic or basic conditions. benthamscience.com

Table 2: Summary of Reaction Mechanisms

Mechanism Type Key Features Starting Materials (Examples) Product Class
[3+2] Cycloaddition Formation of a five-membered ring from a 1,3-dipole and a dipolarophile. N-iminopyridinium ylides, alkynes Pyrazolo[1,5-a]pyridines
Multi-Component Reaction One-pot synthesis involving three or more reactants. 3-amino-1H-pyrazoles, aldehydes, malononitrile Pyrazolo[1,5-a]pyrimidines
Oxidative Dehydrogenative Coupling C-C/C-N bond formation with loss of hydrogen, often using an oxidant like O₂. N-amino-2-iminopyridines, 1,3-dicarbonyls Pyrazolo[1,5-a]pyridines
Nucleophilic Aromatic Substitution (SNAr) Substitution of a leaving group on an aromatic ring by a nucleophile via an addition-elimination pathway. Halogenated pyrazolo[1,5-a]pyrimidines, amines, alkoxides Functionalized Pyrazolo[1,5-a]pyrimidines

| ANRORC Rearrangement | Addition of Nucleophile, Ring Opening, and Ring Closure leading to a rearranged product. | Azolo[1,5-a]pyrimidine-6-carbonitriles, O/N-nucleophiles | Rearranged heterocycles |

Derivatization and Selective Functionalization Strategies for Pyrazolo 1,5 a Pyridine 6 Carbonitrile

Transformations and Modifications of the Nitrile Moiety in Pyrazolo[1,5-a]pyridine-6-carbonitrile

The nitrile group at the C6 position of the pyrazolo[1,5-a]pyridine (B1195680) scaffold is a versatile chemical handle that can be converted into a variety of other important functional groups. While direct transformations on this compound are specific to proprietary research, the chemical reactivity of aryl nitriles is well-established and applicable. Common transformations include hydrolysis to form amides and carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions.

For instance, the hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation. In a related pyrazolo[1,5-a]pyrimidine (B1248293) system, an ethyl ester at the C6 position was successfully hydrolyzed to the corresponding carboxylic acid using sodium hydroxide, followed by acidification. chemicalbook.com A similar two-step process involving the hydrolysis of the C6-nitrile to a carboxylic acid, followed by standard amidation protocols (e.g., using coupling agents like EDCI and HOBt), can be employed to generate Pyrazolo[1,5-a]pyridine-6-carboxamide derivatives. nih.gov The synthesis of various pyrazolo[1,5-a]pyridine-3-carboxamides has been demonstrated from their carboxylic acid precursors, highlighting the feasibility of this approach. nih.gov

Furthermore, the nitrile group can undergo [3+2] cycloaddition reactions. For example, nitrile oxides can react with the C=N triple bond, although reactions with other double bonds within the heterocyclic system may compete. sctunisie.orgmdpi.com The reduction of the nitrile to an aminomethyl group provides a route to introduce a flexible basic moiety, which can be crucial for establishing key interactions with biological targets.

Regioselective Substitution and Decoration at Pyrazolo[1,5-a]pyridine Core Positions (C2, C3, C5, C6, C7)

Achieving regioselective functionalization of the pyrazolo[1,5-a]pyridine core is paramount for systematic structure-activity relationship (SAR) studies. sci-hub.se The inherent electronic properties of the fused ring system dictate the reactivity of each position, but synthetic strategies have been developed to target specific carbons (C2, C3, C5, C6, and C7) with high selectivity. nih.govnih.gov

The main synthetic route to the core structure involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which allows for the installation of substituents at positions 2, 3, 5, 6, and 7 from the outset. nih.gov Post-synthesis functionalization, however, provides greater flexibility. Halogenation reactions, for example, typically occur via electrophilic aromatic substitution on the electron-rich pyrazole (B372694) moiety at the C3 position. nih.gov Palladium-catalyzed cross-coupling reactions are then extensively used to introduce further diversity. nih.gov

PositionFunctionalization StrategyReagents/ConditionsOutcomeReference
C3 HalogenationN-halosuccinimides (NXS)Introduction of Cl, Br, I nih.gov
C3 ArylationArylboronic acids, Pd catalystC-C bond formation nih.gov
C5 Suzuki CouplingIndole-4-boronic acid pinacol (B44631) ester, Pd(PPh₃)₄Introduction of indole (B1671886) moiety nih.gov
C7 Nucleophilic SubstitutionMorpholine, K₂CO₃Selective amination nih.gov
C7 Suzuki CouplingArylboronic acids, Pd catalystC-C bond formation nih.gov

Palladium-catalyzed cross-coupling reactions are the cornerstone for introducing aryl, heteroaryl, and certain aliphatic groups onto the pyrazolo[1,5-a]pyridine core. nih.gov The Suzuki-Miyaura coupling, which pairs a halide- or triflate-substituted scaffold with a boronic acid or ester, is widely employed.

A notable example involves the selective functionalization of a 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) derivative. The chlorine at the C7 position undergoes selective nucleophilic substitution first, and the remaining chlorine at the C5 position is then substituted using a Suzuki coupling reaction with indole-4-boronic acid pinacol ester to yield the 5-(indol-4-yl) product. nih.gov This highlights a strategy of sequential, regioselective functionalization. Similarly, aryl moieties have been introduced at the C3 position following initial halogenation. nih.gov The synthesis of 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines has also been achieved through microwave-assisted cyclocondensation reactions, demonstrating a method to incorporate these groups during the initial ring formation. researchgate.net

The synthesis of functionalized pyrazolo[1,5-a]pyridines can also be achieved through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. organic-chemistry.org This method allows for the incorporation of diverse substituents during the construction of the heterocyclic core.

The introduction of amine and alkoxide substituents is often achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly at activated positions of the pyridine (B92270) ring. The reactivity of the pyrazolo[1,5-a]pyridine system often makes the C7 position susceptible to such substitutions, especially when a good leaving group like a halogen is present.

A clear demonstration of this selectivity is the reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) with morpholine. The reaction proceeds efficiently at room temperature to substitute only the chlorine atom at the C7 position, leaving the C5-chloro group intact for subsequent manipulations. nih.gov This enhanced reactivity at C7 is a key feature for controlled, stepwise derivatization. nih.gov Further functionalization at the C5 position has also been achieved, where a methodology utilizing PyBroP facilitates the formation of a secondary amine. nih.gov

Carboxamide and ester functionalities are frequently incorporated into drug candidates to act as hydrogen bond donors or acceptors, or to modify solubility and metabolic stability. On the pyrazolo[1,5-a]pyridine scaffold, these groups are typically introduced by derivatizing a carboxylic acid precursor.

A common strategy involves synthesizing a pyrazolo[1,5-a]pyridine-3-carboxylate ester through a 1,3-dipolar cycloaddition reaction. nih.gov This ester can then be hydrolyzed to the corresponding carboxylic acid. The resulting acid serves as a versatile intermediate for the synthesis of a wide array of amides via standard peptide coupling conditions (e.g., HATU, EDCI) with various primary and secondary amines. nih.gov This approach has been used to generate extensive libraries of pyrazolo[1,5-a]pyridine-3-carboxamides for biological screening. nih.gov

Similarly, the synthesis of 7-amino-6-cyano-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esters has been reported through a cross-dehydrogenative coupling reaction, providing another route to ester-functionalized scaffolds that can be further elaborated. acs.org

Directed C-H Functionalization Approaches on the Pyrazolo[1,5-a]pyridine Scaffold

Direct C-H functionalization represents a modern, atom-economical approach to modifying heterocyclic cores without the need for pre-functionalization (e.g., halogenation). rsc.org These methods often rely on transition-metal catalysts that are guided to a specific C-H bond by a directing group on the substrate.

For the related pyrazolo[1,5-a]pyrimidine scaffold, C-H activation directed by the pyridine-like nitrogen of the pyrazole ring has been successfully employed to functionalize an adjacent aryl group. mdpi.com This concept can be extended to the pyrazolo[1,5-a]pyridine core. A more direct approach involves the use of regioselective metalation. The use of sterically hindered magnesium- and zinc-based TMP (2,2,6,6-tetramethylpiperidyl) amides can facilitate regioselective deprotonation at specific C-H bonds, creating a nucleophilic center that can be trapped with an electrophile. nih.gov Furthermore, a sulfoxide (B87167) group installed on the scaffold can act as a directing group for ortho-metalation, enabling functionalization at an adjacent, otherwise unreactive, position. nih.gov These advanced strategies provide powerful tools for accessing novel chemical space and creating unique substitution patterns.

Control and Analysis of Regioselectivity in Functionalization Reactions

Controlling regioselectivity is a central challenge in the synthesis and functionalization of complex heterocycles. sci-hub.se The outcome of a reaction is governed by a combination of the inherent electronic properties of the scaffold, steric hindrance, and the specific reaction conditions and reagents employed.

In the pyrazolo[1,5-a]pyrimidine system, the chlorine atom at position 7 is significantly more reactive towards nucleophilic substitution than a chlorine at position 5. nih.gov This intrinsic electronic difference allows for selective functionalization at C7, while leaving C5 available for subsequent, different transformations like cross-coupling. nih.gov

Reagent choice is also a powerful tool for directing regioselectivity. In metalation reactions on the pyrazolo[1,5-a]pyridine scaffold, the choice of the metal base can determine the site of deprotonation. The use of Mg- and Zn-TMP bases, for instance, allows for the selective functionalization of different positions on the ring. nih.gov Reaction conditions can also play a decisive role. For example, in the reaction of aminopyrazoles with diethyl malonate, using an excess of the malonate leads to the expected pyrazolo[1,5-a]pyrimidine product. However, using a stoichiometric amount under neat heating conditions can alter the reaction pathway, demonstrating that careful control of conditions is essential for achieving the desired regioisomer. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of Pyrazolo 1,5 a Pyridine 6 Carbonitrile Analogs

Application of X-ray Crystallography for Definitive Molecular Structure Elucidation and Confirmation of Regioselectivity

Single-crystal X-ray crystallography stands as the gold standard for the absolute determination of molecular structure. This powerful technique provides precise three-dimensional coordinates of every atom in a molecule, offering unequivocal evidence of connectivity, bond lengths, bond angles, and stereochemistry. In the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives, where reactions can potentially yield multiple regioisomers, X-ray analysis is invaluable for confirming the exact substitution pattern. acs.orgnih.gov

For instance, in multi-step syntheses or cycloaddition reactions, the regioselectivity of the cyclization is a critical question that can be definitively answered by X-ray diffraction. nih.gov Researchers have successfully utilized X-ray crystallography to corroborate structural assignments for various pyrazolo[1,5-a]pyridine analogs, providing a solid foundation for understanding reaction outcomes. acs.orgnih.govnih.gov The structural data obtained not only confirms the identity of a specific product but also provides insights into the mechanistic pathways of the reaction, affirming, for example, the regiochemistry of a proposed [3+2] cycloaddition process. nih.govresearchgate.net

The detailed structural information, including intermolecular interactions observed in the crystal lattice, can also help in understanding the solid-state properties of these materials. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For pyrazolo[1,5-a]pyridine-6-carbonitrile analogs, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for complete structural assignment. researchgate.net

¹H NMR spectra provide information on the chemical environment, number, and connectivity of protons. For example, in the spectrum of 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, distinct signals corresponding to the ethyl, methyl, amino, and phenyl protons can be clearly identified and assigned. acs.org Similarly, ¹³C NMR spectra reveal the number and type of carbon atoms present in the molecule. acs.org

However, for complex analogs, simple 1D spectra are often insufficient for unambiguous assignment. Advanced 2D NMR techniques are employed to resolve structural ambiguities:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to trace the connectivity of protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing vital information about the three-dimensional structure and stereochemistry of the molecule. nih.gov

These advanced techniques have been instrumental in distinguishing between potential isomers and confirming the structures of newly synthesized pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.netmdpi.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrazolo[1,5-a]pyridine Analog (7-Amino-6-cyano-2,5-diphenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester) in DMSO-d₆. acs.org
Atom/Group¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
CH₃ (ethyl)1.18t14.0
CH₂ (ethyl)4.20q59.7
Pyridine (B92270) H-47.29s-
Aromatic H7.48-7.55, 7.80-7.82m127.6, 128.3, 128.7, 129.1, 129.9, 131.9, 137.6
NH₂8.29s-
C-CN--75.8
C=N (Pyridine)--148.2
C=O--162.4
CN--116.4

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the elemental composition of a compound with high accuracy. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique molecular formula. acs.org

For this compound analogs, HRMS is used to confirm that the synthesized product has the expected elemental composition. By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed formula, researchers can confidently confirm the molecular formula of the new compound. This technique is a crucial part of the characterization data package for any novel substance. acs.orgnih.gov

For example, for 7-amino-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester, the calculated m/z for the molecular ion [M]⁺ (C₁₉H₁₆N₄O₅) is 380.1115. An experimental HRMS finding of 380.1114 provides strong evidence for the proposed molecular formula. nih.gov

Table 2: HRMS Data for Selected Pyrazolo[1,5-a]pyridine Analogs. acs.orgnih.gov
Compound NameMolecular FormulaCalculated m/zFound m/z
2-Methyl-7-phenyl acs.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine-8-carbonitrileC₁₄H₁₀N₄234.0899234.0898
7-Phenyl acs.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine-8-carbonitrileC₁₃H₈N₄220.0743220.0743
1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileC₁₂H₁₀N₄210.0899210.0899

Infrared (IR) Spectroscopy for Elucidating Key Functional Group Changes in Reaction Progress

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of characteristic absorption bands of reactants and the appearance of bands corresponding to the products.

In the synthesis and characterization of this compound analogs, IR spectroscopy provides key diagnostic information. The most prominent and diagnostically useful peak is that of the nitrile (C≡N) functional group, which gives a strong, sharp absorption band in the region of 2200–2230 cm⁻¹. acs.orgnih.gov The presence of this band is a clear indicator of the successful incorporation or retention of the carbonitrile moiety.

Other important functional groups also have characteristic absorption frequencies:

N-H stretch (Amines): Typically appear as one or two bands in the 3300–3500 cm⁻¹ region. For primary amines (-NH₂), two bands are observed. acs.orgnih.gov

C=O stretch (Esters, Ketones): A strong absorption band usually found between 1680–1750 cm⁻¹. acs.orgnih.gov

C=C and C=N stretches: Absorb in the 1450–1650 cm⁻¹ region.

By comparing the IR spectrum of the starting materials with that of the purified product, chemists can quickly verify that the desired chemical transformation has occurred. For example, in a reaction forming a 7-amino-6-cyano derivative, the appearance of bands for both -NH₂ and -C≡N groups in the product spectrum would confirm the reaction's success. acs.org

Table 3: Characteristic IR Absorption Frequencies (ν, cm⁻¹) for Functional Groups in Pyrazolo[1,5-a]pyridine Analogs. acs.orgnih.gov
Functional GroupTypical Wavenumber (cm⁻¹)Example CompoundObserved Peak (cm⁻¹)
Amine (N-H stretch)3300-35007-Amino-6-cyano-2-ethyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester3462, 3329
Nitrile (C≡N stretch)2200-22307-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester2216
Carbonyl (C=O stretch)1680-17507-Amino-6-cyano-2,5-diphenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester1687

Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyridine 6 Carbonitrile

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules, which in turn helps in elucidating reaction mechanisms and analyzing the high-energy transition states that govern a reaction's feasibility and outcome.

For the synthesis of pyrazolo[1,5-a]pyridine-6-carbonitrile derivatives, DFT studies have been instrumental in understanding complex multi-step reactions. One prominent synthetic route is the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. acs.orgnih.gov DFT calculations have been used to explore the plausible mechanistic pathways of such reactions.

The proposed mechanism, supported by theoretical calculations, typically involves several key steps:

Activation and Nucleophilic Addition: The reaction is initiated by a proton transfer from acetic acid, which activates the N-amino-2-iminopyridine. This is followed by the nucleophilic addition of the enol form of a β-dicarbonyl substrate.

Oxidative Dehydrogenation: The resulting adduct undergoes oxidative dehydrogenation, often with molecular oxygen acting as the oxidant, to form a key intermediate.

Cyclization and Dehydration: This intermediate then undergoes cyclization followed by the elimination of a water molecule to yield the final aromatic pyrazolo[1,5-a]pyridine (B1195680) product. acs.org

DFT calculations help to map the potential energy surface of the reaction, identifying the most energetically favorable pathway and the structures of transient intermediates and transition states. For instance, calculations can confirm that the rate-determining step might be the initial acid-assisted condensation rather than a C-H functionalization step. acs.org These theoretical insights are invaluable for optimizing reaction conditions to improve yields and selectivity. acs.org

Table 1: Key Steps in the Proposed CDC Synthesis of Pyrazolo[1,5-a]pyridines

StepDescriptionComputational Insight Provided by DFT
1. Activation/AdditionProtonation of N-amino-2-iminopyridine followed by nucleophilic attack from a 1,3-dicarbonyl compound.Calculation of activation energies to confirm the role of the acid catalyst and identify the most likely site of nucleophilic attack.
2. Oxidative DehydrogenationRemoval of hydrogen atoms from the intermediate adduct, facilitated by an oxidant like O2.Modeling the interaction with the oxidant and calculating the energy barrier for the dehydrogenation step.
3. Cyclization/DehydrationIntramolecular ring formation followed by the elimination of water to form the aromatic system.Analysis of transition state geometries and energies to confirm the favorability of the cyclization and subsequent aromatization.

Molecular Modeling and Docking Studies to Understand Chemical Interaction Profiles

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are fundamental in medicinal chemistry to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a common feature in molecules designed as enzyme inhibitors. nih.govnih.gov

Docking simulations of pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives have been performed against various protein kinases, which are crucial targets in cancer therapy. ekb.egekb.eg For example, studies targeting Cyclin-Dependent Kinase 2 (CDK2), an enzyme often dysregulated in cancer, reveal key interaction patterns. researchgate.netrsc.org The planar pyrazolo[1,5-a]pyrimidine core typically fits into the ATP-binding pocket of the kinase. rsc.org

Specific interactions often observed include:

Hydrogen Bonding: The nitrogen atoms within the pyrazolo[1,5-a]pyridine ring system frequently act as hydrogen bond acceptors, forming critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase active site, such as the backbone NH of Leu83 in CDK2. researchgate.netnih.gov

Hydrophobic Interactions: Substituents on the pyrazolo[1,5-a]pyridine ring engage in hydrophobic interactions with nonpolar amino acid residues within the active site, enhancing binding affinity. nih.gov

π-π Stacking: The aromatic nature of the fused ring system allows for favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. nih.govmdpi.com

These simulations help rationalize the structure-activity relationships (SAR) observed in biological assays and guide the design of more potent and selective inhibitors. nih.gov For instance, by understanding that a bulky hydrophobic group at a specific position enhances binding, chemists can synthesize new derivatives with optimized substituents. rsc.org

Table 2: Summary of Molecular Docking Studies on Pyrazolo[1,5-a]pyrimidine Derivatives

Protein TargetKey Interacting ResiduesPrimary Interaction TypesSignificance
CDK2 (Cyclin-Dependent Kinase 2)Leu83, Lys33, Gln131Hydrogen Bonding, Hydrophobic InteractionsUnderstanding the inhibition mechanism for anticancer applications. researchgate.net
15-LOX (15-Lipoxygenase)His518, Ile514Hydrogen Bonding, π-π StackingGuiding the design of novel anti-inflammatory agents. arabjchem.org
PI3Kδ (Phosphoinositide 3-kinase δ)Val828, Trp760Hydrogen Bonding, Hydrophobic InteractionsDeveloping selective inhibitors for inflammatory and autoimmune diseases. mdpi.commdpi.com
DNA GyraseAsp73, Arg76Hydrogen Bonding, Electrostatic InteractionsExploring potential antimicrobial agents. johnshopkins.eduelsevier.com

Prediction of Electronic Properties and Reactivity Profiles of Pyrazolo[1,5-a]pyridine Systems

Theoretical calculations are employed to predict the fundamental electronic properties and reactivity of pyrazolo[1,5-a]pyridine systems. DFT is commonly used to calculate several quantum chemical descriptors that provide a picture of the molecule's electronic landscape. researchgate.netnih.gov

Key electronic properties investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are color-coded diagrams that visualize the electrostatic potential on the surface of a molecule. These maps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. johnshopkins.edu For this compound, the nitrogen atoms of the heterocyclic rings and the cyano group are typically regions of negative potential, indicating their role as hydrogen bond acceptors. johnshopkins.eduresearchgate.net

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution and identifying reactive sites within the molecule. researchgate.net

These theoretical predictions are essential for understanding the intrinsic properties of the pyrazolo[1,5-a]pyridine core and how different substituents, such as the 6-carbonitrile group, modulate its electronic structure and reactivity. nih.govrsc.org

Table 3: Key Electronic Properties and Their Significance

PropertyDefinitionSignificance for Pyrazolo[1,5-a]pyridine Systems
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the electron-donating capability of the molecule.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting capability of the molecule.
HOMO-LUMO GapThe energy difference between HOMO and LUMO.Relates to chemical stability, reactivity, and electronic transitions. A smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP)The charge distribution around the molecule.Identifies sites for electrophilic and nucleophilic attack and potential hydrogen bonding interactions. johnshopkins.edu

In Silico Prediction of Physicochemical Properties Relevant to Molecular Design

In silico (computer-based) methods are widely used in the early stages of drug discovery to predict the physicochemical properties of molecules. These predictions help to assess a compound's "drug-likeness" and potential for favorable absorption, distribution, metabolism, and excretion (ADME) profiles, thereby reducing the risk of late-stage failures in drug development. researchgate.net

For pyrazolo[1,5-a]pyridine derivatives, various physicochemical parameters are calculated to guide molecular design. mdpi.comnih.govresearchgate.net These often include:

Molecular Weight (MW): Affects diffusion and transport across biological membranes.

Lipophilicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water, which influences solubility, permeability, and plasma protein binding.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of H-bond donors and acceptors, which impacts solubility and membrane permeability.

Topological Polar Surface Area (TPSA): The surface area occupied by polar atoms, which correlates with a molecule's ability to permeate cell membranes.

These properties are often evaluated against established guidelines like Lipinski's Rule of Five , which suggests that orally active drugs generally have a molecular weight ≤ 500 Da, a logP ≤ 5, HBD count ≤ 5, and HBA count ≤ 10. researchgate.net Another guideline, Veber's Rule , suggests good oral bioavailability is more likely for compounds with a TPSA ≤ 140 Ų and ≤ 10 rotatable bonds. researchgate.net Numerous studies have confirmed that various pyrazolo[1,5-a]pyrimidine derivatives, including those with a carbonitrile group, often fall within the acceptable ranges set by these rules, indicating their potential as viable drug candidates. nih.govmdpi.comnih.gov

Table 4: Predicted Physicochemical Properties for a Representative this compound Derivative

PropertyPredicted Value RangeRelevance in Molecular Design
Molecular Weight (g/mol)Typically < 500Influences absorption and distribution; adherence to Lipinski's Rule. mdpi.com
logP (Lipophilicity)Typically < 5Affects solubility, permeability, and metabolic stability. nih.gov
Hydrogen Bond DonorsTypically 0-2Impacts membrane permeability and solubility.
Hydrogen Bond AcceptorsTypically 3-6Impacts membrane permeability and solubility.
Topological Polar Surface Area (TPSA)Typically < 140 ŲCorrelates with oral bioavailability and cell permeability. nih.gov

Structure Activity Relationship Sar Insights and Rational Design Principles for Pyrazolo 1,5 a Pyridine Scaffolds

Influence of Substituent Patterns on Molecular Interaction Profiles and Chemical Reactivity

The electronic and steric characteristics of substituents on the pyrazolo[1,5-a]pyridine (B1195680) ring system play a pivotal role in determining the binding affinity and selectivity of these compounds. The introduction of a phenyl substituent at position 2 of the heterocyclic moiety has been shown to significantly increase binding affinity to certain receptors. acs.org

Systematic studies have revealed that even subtle changes, such as shifting a methoxy (B1213986) group from one position to another on an azaindole ring (a related scaffold), can lead to a substantial reduction in binding at one receptor subtype while maintaining it at another. acs.org This highlights the sensitivity of molecular recognition to the precise placement of functional groups. Computational studies, including Density Functional Theory (DFT) calculations, can be employed to investigate hypotheses about how specific functional groups, like a 2-methoxy group, might mimic the interactions of a key functional group in a natural ligand. acs.org

In the context of dopamine (B1211576) receptor ligands, the enantiomer of 5-aminotetrahydropyrazolo[1,5-a]pyridine derivatives has been found to be responsible for D3 receptor binding, indicating that the stereochemistry at this position is a critical determinant of activity. acs.org These findings underscore the importance of the sp2 nitrogen of the pyrazole (B372694) ring as a key pharmacophoric element. acs.org

The nature of the substituent on the pyrazolo[1,5-a]pyridine ring has a profound effect on the compound's binding affinity and selectivity for various biological targets. For instance, in the pursuit of adenosine (B11128) receptor antagonists, substitutions at the 7-position were found to enhance selectivity for the A2A receptor subtype. nih.gov Conversely, the same substitutions at the 8-position led to increased affinity for both A1 and A2A receptors but with diminished selectivity. nih.gov

Further structure-affinity relationship studies have emphasized the importance of a free amino group at the 5-position for achieving high affinity and selectivity for the A2A AR subtype. nih.gov The strategic placement of different functional groups allows for the fine-tuning of a compound's pharmacological profile. For example, the introduction of a para-substituted-2-phenyl ring in a series of pyrazolo-triazolo-pyrimidine analogues significantly improved selectivity against other adenosine receptor subtypes. nih.gov

The nitrile group, specifically in the form of Pyrazolo[1,5-a]pyridine-6-carbonitrile, is a key structural motif in the development of various therapeutic agents. This functional group can participate in crucial interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration. google.comgoogle.comgoogle.comgoogle.com

Table 1: Influence of Substituent Position on Adenosine Receptor Affinity and Selectivity

Position of Substitution Effect on Affinity Effect on Selectivity Reference
7-position - Improved for A2A receptor nih.gov
8-position Increased for A1 and A2A receptors Low levels of selectivity nih.gov
5-position (free amino group) High affinity High selectivity for A2A AR subtype nih.gov

Conformational Analysis and its Implications for Molecular Design

Conformational analysis helps in understanding how different substitution patterns affect the spatial arrangement of key functional groups. This knowledge is instrumental in designing molecules that can adopt the optimal conformation for binding to a specific target. For example, the introduction of bulky substituents can restrict the rotation of adjacent groups, locking the molecule into a preferred conformation that may enhance or diminish its biological activity.

Rational Design Strategies for Modulating this compound Chemical Properties

Rational drug design relies on a deep understanding of the interactions between a ligand and its target. For the this compound scaffold, several strategies can be employed to modulate its chemical and pharmacological properties.

One common approach is the use of bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties. This can lead to improved potency, selectivity, or pharmacokinetic properties. For example, replacing a furan (B31954) ring at the C2 position with a 2-aryl ring in a related series of compounds resulted in improved human A3 affinity and enhanced selectivity. nih.gov

The combination of the pyrazolo[1,5-a]pyridine moiety with a phosphonate (B1237965) group is another promising strategy, given the importance of phosphonates in drug design. nih.gov This can lead to the development of novel building blocks for new pharmaceuticals. nih.gov The synthesis of such compounds can be achieved through methods like 1,3-dipolar cycloaddition of electron-deficient alkynes with pyridinium-N-imines. nih.gov

The nitrile group at the 6-position of the pyrazolo[1,5-a]pyridine core is a key feature that can be exploited in rational design. It can act as a hydrogen bond acceptor or be transformed into other functional groups to explore a wider chemical space. The synthesis of this compound itself can be accomplished from the corresponding 6-bromo precursor through a palladium-catalyzed cyanation reaction. google.com

Development of this compound as a Privileged Scaffold in Chemical Probe Design

The pyrazolo[1,5-a]pyridine scaffold is considered a "privileged" structure due to its ability to bind to a variety of biological targets with high affinity. researchgate.net This versatility makes it an excellent starting point for the design of chemical probes to investigate biological processes.

The dipolar nature of the pyrazolo[1,5-a]pyridine ring system, arising from the π-excessive pyrazole ring and the π-deficient pyridine (B92270) ring, contributes to its stability, reactivity, and structural diversity. researchgate.netmdpi.com This allows for the synthesis of a wide range of functionalized derivatives. researchgate.net

The development of efficient synthetic methodologies, such as multicomponent reactions and palladium-catalyzed cross-coupling reactions, has facilitated the creation of libraries of pyrazolo[1,5-a]pyridine derivatives. nih.gov These libraries can then be screened to identify compounds with specific biological activities, which can be further optimized into potent and selective chemical probes. The this compound core, in particular, offers a versatile platform for the development of such probes, with the nitrile group providing a handle for the attachment of reporter groups or other functionalities.

Applications of Pyrazolo 1,5 a Pyridine 6 Carbonitrile in Advanced Synthetic Chemistry

Utilization as Key Building Blocks for Complex Fused Heterocyclic Systems

Pyrazolo[1,5-a]pyridine-6-carbonitrile serves as a foundational element in the synthesis of more elaborate fused heterocyclic systems. The inherent reactivity of both the pyrazolo[1,5-a]pyridine (B1195680) core and the strategically positioned cyano group allows for a variety of cyclization reactions, leading to the formation of novel polycyclic structures.

One notable application is in the synthesis of substituted pyrazolo[1,5-a]pyridine derivatives which can be further elaborated into more complex systems. For instance, an efficient method has been developed for the synthesis of 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. This reaction involves a cross-dehydrogenative coupling of β-ketoesters with N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen. This methodology provides a direct route to highly functionalized this compound derivatives, which are themselves valuable precursors to other fused systems.

The amino and cyano groups at the 6- and 7-positions of the pyrazolo[1,5-a]pyridine ring system are particularly amenable to chemical manipulation. The vicinal arrangement of these functional groups can be exploited to construct additional fused rings. For example, reactions involving the amino group as a nucleophile and the cyano group as an electrophile (or after its conversion to other functional groups) can lead to the formation of pyrimido[4',5':5,6]pyrazolo[1,5-a]pyridines or other related polyheterocyclic compounds.

The versatility of the pyrazolo[1,5-a]pyridine scaffold is further demonstrated by its ability to participate in various cyclization strategies to build fused bicyclic systems. nih.gov While many examples focus on the related pyrazolo[1,5-a]pyrimidine (B1248293) core, the synthetic principles are often transferable to the pyridine (B92270) analogue. These strategies include condensation reactions with bifunctional reagents, allowing for the construction of additional rings fused to the pyrazolo[1,5-a]pyridine backbone.

Precursors in the Synthesis of Novel Polycyclic Aromatic and Heteroaromatic Compounds

While direct and extensive literature specifically detailing the use of this compound as a precursor for polycyclic aromatic hydrocarbons is limited, its potential in this area can be inferred from the known reactivity of the pyrazolo[1,5-a]pyridine core and the nitrile functionality. The nitrile group can be hydrolyzed to a carboxylic acid, which can then participate in intramolecular cyclization reactions, such as Friedel-Crafts acylation, to form a new carbocyclic ring fused to the existing heterocyclic system.

Furthermore, the pyrazolo[1,5-a]pyridine ring system itself can be considered a bioisostere of other aromatic systems and can be a component of larger polycyclic aromatic and heteroaromatic structures with potential applications in materials science and medicinal chemistry. The synthesis of such compounds often relies on the stepwise construction of the ring system, where a substituted this compound could serve as a key intermediate.

The broader class of pyrazolo[1,5-a]pyrimidines has been investigated for the synthesis of fused systems, and these methodologies can potentially be adapted for the pyridine analogue. For example, strategies involving the formation of 1,2-diamine systems from related precursors have been used to synthesize other fused rings. nih.gov

Contributions to Combinatorial Chemistry and Library Design

The pyrazolo[1,5-a]pyrimidine scaffold, a close structural relative of pyrazolo[1,5-a]pyridine, has been identified as a "privileged structure" in the context of combinatorial chemistry and library design. nih.govacs.orgnih.gov This designation is attributed to its rigid, planar framework and the synthetic accessibility that allows for diverse substitutions at multiple positions. nih.gov These characteristics are largely shared by the pyrazolo[1,5-a]pyridine core, making this compound an attractive scaffold for the generation of compound libraries for high-throughput screening.

The ability to introduce a wide range of substituents onto the pyrazolo[1,5-a]pyridine ring system allows for the systematic exploration of chemical space and the optimization of biological activity. The presence of the cyano group at the 6-position of this compound offers a key handle for further diversification. This nitrile can be converted into a variety of other functional groups, such as amines, carboxylic acids, or amides, each providing a new point for the attachment of different chemical moieties.

The development of efficient synthetic routes to substituted pyrazolo[1,5-a]pyridines, including those bearing the 6-carbonitrile group, is crucial for their application in combinatorial chemistry. Multi-component reactions and other one-pot procedures that allow for the rapid assembly of these scaffolds are particularly valuable in this regard.

Role in the Development of Innovative Synthetic Methodologies and Reagents

The synthesis of this compound and its derivatives has itself been a catalyst for the development of new and innovative synthetic methodologies. The pursuit of more efficient and environmentally friendly routes to this important heterocyclic system has led to the exploration of novel reaction pathways.

A prime example is the use of acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling (CDC) reactions. acs.org This methodology offers a greener alternative to traditional synthetic methods by avoiding the use of harsh or toxic reagents. The development of such CDC reactions for the synthesis of functionalized pyrazolo[1,5-a]pyridines, including the 6-carbonitrile derivatives, represents a significant advancement in synthetic chemistry.

Furthermore, the study of the reactivity of this compound can lead to the discovery of new reagents and reaction transformations. The unique electronic properties of the pyrazolo[1,5-a]pyridine ring system can influence the reactivity of the cyano group in unexpected ways, potentially leading to the development of novel synthetic tools. The exploration of various synthetic strategies, such as cyclization, condensation, and multi-component reactions for the construction of the broader pyrazolo[1,5-a]pyrimidine and pyridine scaffolds, continues to enrich the toolbox of synthetic organic chemists. nih.gov

Q & A

Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyridine-6-carbonitrile derivatives?

The synthesis typically involves multi-step reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. A standard method includes:

  • Cyclization : Formation of the pyrazole ring via condensation of hydrazines with α,β-unsaturated ketones or aldehydes.
  • Functionalization : Introduction of the cyano group at position 6 through nucleophilic substitution or nitrile transfer reactions.
  • Crystallization : Purification via recrystallization from solvents like ethanol or dioxane, yielding compounds with melting points ranging from 221–268°C (e.g., 7-amino derivatives in ) . Example: 7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile is synthesized via cyclization in pyridine, achieving 62–70% yields .

Q. How are this compound derivatives characterized?

Key analytical methods include:

  • Spectroscopy : IR confirms functional groups (e.g., nitrile stretch at ~2200 cm⁻¹), while ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., C₂₁H₁₆ClN₇Al in ) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., 62.77% C, 4.01% H for compound 10c) .
  • X-ray Crystallography : Resolves crystal structures (e.g., ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of substituted derivatives?

Regioselectivity depends on:

  • Catalysts : Piperidine or acetic acid promotes specific cyclization pathways (e.g., uses piperidine to direct triazolo-pyridine formation) .
  • Temperature : Reflux in ethanol or pyridine (5–6 hours) improves yield and purity .
  • Electrophilic Substitution : Nitration at position 7 (e.g., using HNO₃/H₂SO₄ at 0°C) achieves selective functionalization ( ) . Example: Cyclization of polyfluoroalkyl-containing 1,3-dicarbonyl compounds with 5-aminopyrazoles yields regioselective pyrazolo[1,5-a]pyrimidines .

Q. What methodologies are used to evaluate the biological activity of these compounds?

  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ values against targets like PDE-4 or CHK1 (e.g., pyrazolo[1,5-a]pyrimidines as kinase inhibitors in ) .
  • Cytotoxicity Screening : Use cancer cell lines (e.g., MTT assays) to assess antitumor potential .
    • Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyano vs. methyl groups) to correlate electronic effects with bioactivity .
      Example: Pyrazolo[1,5-a]pyrimidine-6-carboxamides show selective anti-inflammatory activity via TNF-α suppression .

Q. How can researchers address contradictions in spectral data or biological activity across studies?

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, catalyst loading) that may affect yields or melting points .
  • Data Normalization : Compare biological results using standardized protocols (e.g., cell line passage number, assay controls) .
  • Computational Modeling : Use DFT calculations or molecular docking to resolve spectral ambiguities (e.g., NMR chemical shift assignments) . Example: Discrepancies in melting points (e.g., 266–268°C vs. 263–265°C in ) may arise from polymorphic forms or solvent impurities .

Methodological Considerations Table

Aspect Key Parameters References
Synthetic Yield 62–70% via cyclization in pyridine/ethanol
Regioselectivity Controlled by piperidine catalysis or nitration conditions
Biological Evaluation IC₅₀ values for kinase inhibition; TNF-α suppression assays
Analytical Validation IR/NMR/MS concordance with calculated elemental composition

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